3,6-Diiodophthalonitrile
Overview
Description
3,6-Diiodophthalonitrile: is an organic compound with the molecular formula C8H2I2N2. It is a derivative of phthalonitrile, where two iodine atoms are substituted at the 3 and 6 positions of the benzene ring. This compound is primarily used in the synthesis of phthalocyanines and other organic materials due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,6-Diiodophthalonitrile can be synthesized through a multi-step process involving the iodination of phthalonitrile. The typical synthetic route includes:
Nitration of Benzene: Benzene is nitrated to form nitrobenzene.
Reduction: Nitrobenzene is reduced to form aniline.
Diazotization: Aniline is diazotized to form a diazonium salt.
Sandmeyer Reaction: The diazonium salt undergoes a Sandmeyer reaction with potassium iodide to introduce iodine atoms at the 3 and 6 positions.
Cyanation: The iodinated intermediate is then subjected to cyanation to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3,6-Diiodophthalonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions to form larger organic structures, such as phthalocyanines.
Reduction Reactions: The nitrile groups can be reduced to amines under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like triphenylphosphine and copper iodide.
Reduction: Lithium aluminum hydride or hydrogenation catalysts.
Major Products:
Substitution Products: Various substituted phthalonitriles depending on the nucleophile used.
Phthalocyanines: Complex macrocyclic compounds used in dyes and pigments.
Amines: Reduction of nitrile groups yields corresponding amines.
Scientific Research Applications
3,6-Diiodophthalonitrile has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of phthalocyanines, which are important in the development of dyes, pigments, and organic semiconductors.
Biology: Phthalocyanines derived from this compound are studied for their potential use in photodynamic therapy for cancer treatment.
Medicine: Investigated for their antimicrobial and antiviral properties.
Industry: Utilized in the production of advanced materials such as liquid crystals and photovoltaic cells.
Mechanism of Action
The mechanism of action of 3,6-diiodophthalonitrile primarily involves its role as a precursor in the synthesis of phthalocyanines. The iodine atoms facilitate various substitution and coupling reactions, allowing for the formation of complex macrocyclic structures. These phthalocyanines exhibit unique optical, electrochemical, and photophysical properties, making them suitable for various applications.
Comparison with Similar Compounds
3,6-Dibromophthalonitrile: Similar structure but with bromine atoms instead of iodine.
3,6-Dichlorophthalonitrile: Contains chlorine atoms at the 3 and 6 positions.
3,6-Difluorophthalonitrile: Fluorine atoms substituted at the same positions.
Comparison:
Reactivity: 3,6-Diiodophthalonitrile is more reactive in substitution reactions compared to its bromine, chlorine, and fluorine counterparts due to the larger atomic size and lower bond dissociation energy of iodine.
Applications: While all these compounds are used in the synthesis of phthalocyanines, the specific properties of the resulting phthalocyanines can vary based on the halogen substituent, affecting their suitability for different applications.
Properties
IUPAC Name |
3,6-diiodobenzene-1,2-dicarbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2I2N2/c9-7-1-2-8(10)6(4-12)5(7)3-11/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLPULVKOAFQYMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1I)C#N)C#N)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2I2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.92 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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